molecular formula C8H11N5 B11910630 (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11910630
M. Wt: 177.21 g/mol
InChI Key: FOILQZGQRSMCHA-UHFFFAOYSA-N
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Description

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound featuring a central imidazole ring substituted at the 5-position with a 1-methylpyrazole moiety and at the 2-position with a methanamine group. The compound is commercially available (CAS: 1249635-73-1) with a purity of 97% . Its synthesis typically involves coupling reactions between pyrazole and imidazole precursors, followed by functionalization of the amine group.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

[5-(1-methylpyrazol-4-yl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C8H11N5/c1-13-5-6(3-11-13)7-4-10-8(2-9)12-7/h3-5H,2,9H2,1H3,(H,10,12)

InChI Key

FOILQZGQRSMCHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone, while the imidazole ring can be formed by the condensation of glyoxal with an amine and an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrazole and imidazole moiety, which are known for their biological activity. Its molecular formula is C9H12N4C_9H_{12}N_4 with a molecular weight of approximately 192.22 g/mol. The presence of these heterocycles contributes to its pharmacological properties.

Oncology

One of the most promising applications of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is in cancer treatment. Recent studies have indicated that derivatives of this compound exhibit potent anti-cancer activity:

  • Malignant Melanoma : Research highlighted that compounds similar to (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine showed significant cytotoxic effects against various melanoma cell lines, including LOX IMVI and UACC-62, with IC50 values indicating strong activity .
CompoundCell LineIC50 (µM)
Compound AUACC-620.490 ± 0.061
Compound BLOX IMVI0.940 ± 0.065

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression:

  • BRAF Kinase Inhibition : The compound’s structural features suggest it may act as a BRAF V600E kinase inhibitor, which is crucial in treating certain types of melanoma. Studies have shown that modifications to the pyrazole ring can enhance inhibitory activity against this target .

Case Study: In Vivo Efficacy

In vivo studies using murine models have demonstrated that derivatives of this compound can significantly inhibit tumor growth without noticeable toxicity, suggesting a favorable therapeutic index .

Structure–Activity Relationship Studies

Research on structure–activity relationships (SAR) has provided insights into how modifications to the imidazole and pyrazole moieties can enhance biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or activate specific receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

The structural and functional attributes of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogues

[4-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride (CID 43649246)

  • Structure : Features a fluorophenyl group at the 4-position of the imidazole ring instead of the 1-methylpyrazole group.
  • Properties : The electron-withdrawing fluorine enhances binding affinity to aromatic receptors. NMR data (δ 8.56 ppm for aromatic protons) and molecular formula (C10H10FN3) highlight its distinct electronic profile .
  • Applications : Explored in targeting GPCRs due to its polarizable fluorine substituent.

[5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine

  • Structure : Replaces the imidazole-pyrazole core with a pyridine-imidazole hybrid.
  • Properties : Molecular weight 174.21 g/mol, with a basic amine (pKa ~9.5) facilitating solubility in acidic media. LCMS data (m/z 174.21) confirm its stability under physiological conditions .
  • Applications : Used in metal-organic frameworks (MOFs) and as a ligand for transition-metal catalysis.

(5-((3-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)thiazol-2-yl)methanamine (21e)

  • Structure : Incorporates a sulfonyl-thiazole group, adding steric bulk and hydrogen-bonding capacity.
  • Properties : LCMS m/z 369.0234 (calculated) and 1H NMR shifts (δ 8.41–8.11 ppm) reflect the electron-deficient thiazole ring .
  • Applications : Potent inhibitor of lysyl oxidase (LOX) enzymes, with anti-fibrotic activity .
Key Differences and Implications
  • Substituent Effects : The 1-methylpyrazole group in the target compound enhances hydrophobic interactions compared to the fluorophenyl group in CID 43649246, which prioritizes electronic effects .
  • Bioactivity : Thiazole-containing analogues (e.g., 21e) exhibit superior enzyme inhibition due to sulfonyl groups acting as hydrogen-bond acceptors, unlike the pyridine-based derivatives .
  • Synthetic Accessibility : The target compound’s synthesis is streamlined (e.g., via reductive amination ), whereas thiazole derivatives require multi-step sulfonylation .

Biological Activity

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine can be represented as follows:

Molecular Formula C8H10N4\text{Molecular Formula C}_8\text{H}_{10}\text{N}_4

Molecular Weight: 178.20 g/mol

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the imidazole and pyrazole rings suggests that it may act as a ligand for various receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against melanoma and prostate cancer cell lines. The following table summarizes key findings from various research studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1SK-MEL-5 (Melanoma)0.81 ± 0.03Induces apoptosis via ROS generation
Study 2B16-F10 (Murine Melanoma)0.021 ± 0.002Inhibits tubulin polymerization, causing cell cycle arrest
Study 3PC3 (Prostate Cancer)0.5 ± 0.05Targets androgen receptor signaling

Case Study 1: Anticancer Efficacy in Melanoma

In a study published in MDPI, the compound demonstrated significant growth inhibition against the SK-MEL-5 melanoma cell line with an IC50 value of 0.81 µM, indicating its potential as a therapeutic agent for melanoma treatment. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

Case Study 2: Prostate Cancer Cell Line Targeting

Another investigation focused on the efficacy of the compound against prostate cancer cells (PC3). The results showed an IC50 value of 0.5 µM, suggesting that it effectively inhibits cancer cell growth by modulating androgen receptor signaling pathways . This highlights its potential application in treating hormone-sensitive cancers.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly impact the biological activity of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine. For instance, substituents on the pyrazole ring enhance binding affinity to target proteins, which correlates with increased potency against specific cancer cell lines .

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